![molecular formula C13H13NO B13996202 Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- CAS No. 125116-22-5](/img/structure/B13996202.png)
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-: is an organic compound with the molecular formula C13H13NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(2-oxocyclopentyl)methyl] group.
准备方法
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile derivatives can be synthesized through the cyanation of benzene halides, toluene halides, and ammonia reactions.
Green Synthesis: A novel green synthetic route involves the use of ionic liquids as recycling agents. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids has been reported.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium cyanide and cuprous cyanide are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid, benzamide.
Reduction: Benzylamine.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Benzonitrile derivatives are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: These compounds are used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of benzonitrile, 4-[(2-oxocyclopentyl)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes are soluble in organic solvents and can be used as synthetic intermediates . The pathways involved include nucleophilic substitution and coordination chemistry .
相似化合物的比较
Benzonitrile: The parent compound with a simpler structure.
4-Methylbenzonitrile: A derivative with a methyl group instead of the 4-[(2-oxocyclopentyl)methyl] group.
4-Chlorobenzonitrile: A derivative with a chlorine atom in place of the 4-[(2-oxocyclopentyl)methyl] group.
Uniqueness: Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- is unique due to the presence of the 4-[(2-oxocyclopentyl)methyl] group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
125116-22-5 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-[(2-oxocyclopentyl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-6-4-10(5-7-11)8-12-2-1-3-13(12)15/h4-7,12H,1-3,8H2 |
InChI 键 |
FDADFPIDKGHHHY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


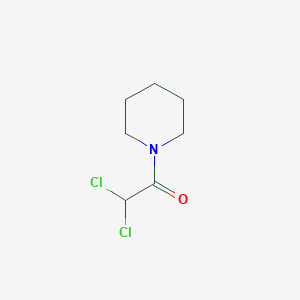
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)
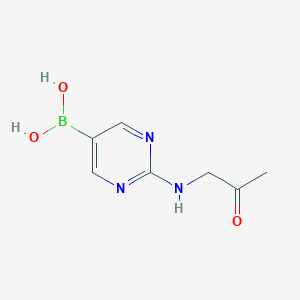

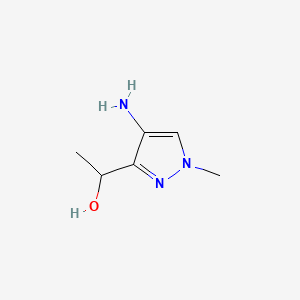
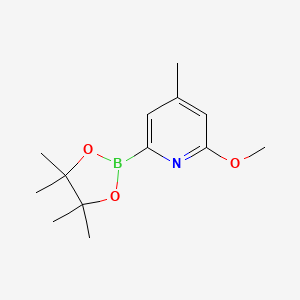
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
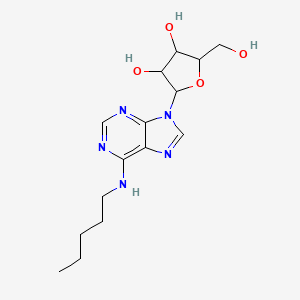
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
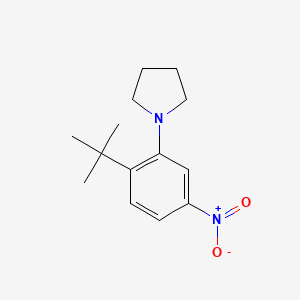
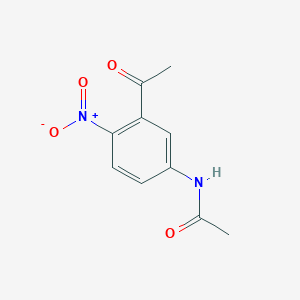
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
